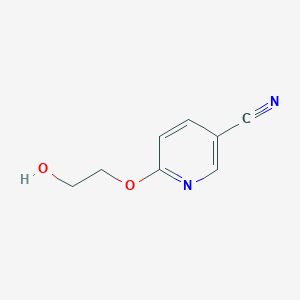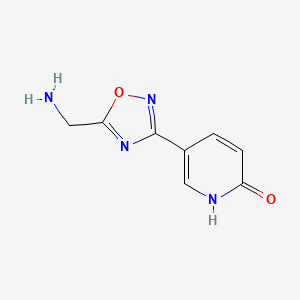
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Vue d'ensemble
Description
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol (5-AM-ODP) is an organic compound that is a derivative of pyridine, an aromatic heterocyclic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 5-AM-ODP has been studied for its potential applications in a variety of fields, including organic synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of compounds related to "5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol" often involves cyclization reactions and the formation of heterocyclic structures. For example, Bayrak et al. (2009) described the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, showcasing the methods to create structurally complex molecules with potential biological activities Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-6.
Biological Activities
The derivatives of oxadiazole, including those related to the structure of interest, have been extensively studied for their antimicrobial, anticancer, and other biological activities. For instance, Abdo and Kamel (2015) investigated the anticancer evaluation of oxadiazoles, thiadiazoles, triazoles, and their Mannich bases, highlighting the potential of these compounds in therapeutic applications Abdo, N. Y. M., & Kamel, M. (2015). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. Chemical & Pharmaceutical Bulletin, 63(5), 369-76.
Antimicrobial Activities
Compounds containing the oxadiazole ring, like "5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol," have shown promising antimicrobial properties. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives and found them to exhibit strong antimicrobial activity, suggesting the potential use of such compounds in combating microbial infections Krolenko, K., Vlasov, S., & Zhuravel, I. A. (2016). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Chemistry of Heterocyclic Compounds, 52, 823-830.
Anticancer Activities
The exploration of oxadiazole derivatives in cancer research has revealed some compounds with significant anticancer activities. For example, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents by Redda and Gangapuram (2007) showcases the potential of these compounds in therapeutic applications Redda, K., & Gangapuram, M. (2007). Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. Cancer Research, 67, 3981-3981.
Propriétés
IUPAC Name |
5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5/h1-2,4H,3,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIESDKKQECNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



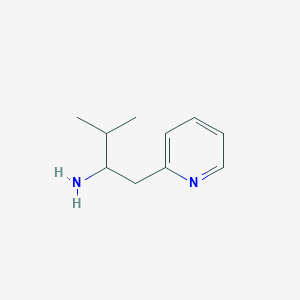
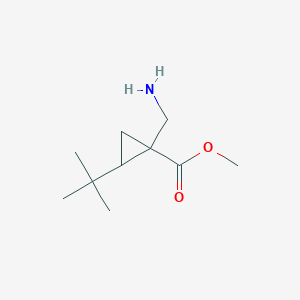

![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
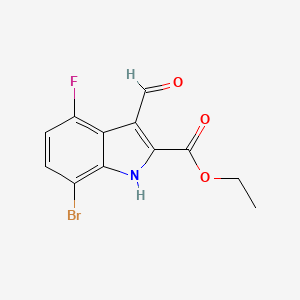
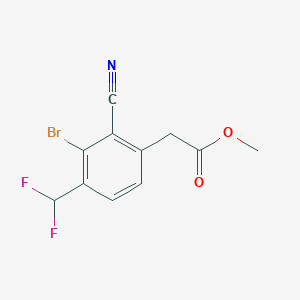
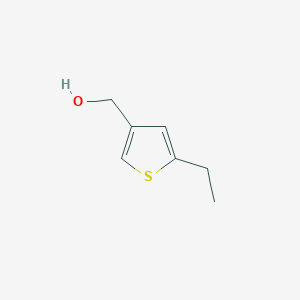
![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
